molecular formula C18H11Cl3N4 B2745228 6-(4-Chlorophenyl)-2-(3,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 691873-05-9

6-(4-Chlorophenyl)-2-(3,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine

カタログ番号: B2745228
CAS番号: 691873-05-9
分子量: 389.66
InChIキー: HPJFSSHBLRHKLC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-(4-Chlorophenyl)-2-(3,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS: 691873-05-9) is a pyrazolo[1,5-a]pyrimidine derivative characterized by its chlorinated aryl substituents. Its molecular formula is C₁₈H₁₁Cl₃N₄, with a molecular weight of 389.67 g/mol . The compound features:

  • A 4-chlorophenyl group at position 6 of the pyrazolo[1,5-a]pyrimidine core.
  • A 3,4-dichlorophenyl group at position 2.
  • An amine (-NH₂) at position 7.

967390) .

特性

IUPAC Name

6-(4-chlorophenyl)-2-(3,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl3N4/c19-12-4-1-10(2-5-12)13-9-23-17-8-16(24-25(17)18(13)22)11-3-6-14(20)15(21)7-11/h1-9H,22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPJFSSHBLRHKLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N3C(=CC(=N3)C4=CC(=C(C=C4)Cl)Cl)N=C2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chlorophenyl)-2-(3,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves the condensation of appropriate pyrazole and pyrimidine derivatives. One common method includes the reaction of 4-chlorobenzaldehyde with 3,4-dichlorophenylhydrazine to form the corresponding hydrazone, which is then cyclized with a suitable pyrimidine precursor under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

化学反応の分析

Types of Reactions

6-(4-Chlorophenyl)-2-(3,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

科学的研究の応用

Biological Activities

The compound has been studied for its potential therapeutic effects in various diseases. Key applications include:

Anticancer Activity

Research indicates that 6-(4-Chlorophenyl)-2-(3,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine exhibits significant anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines, including:

  • Breast Cancer : In vitro studies demonstrated that the compound induces apoptosis in MCF-7 cells, a breast cancer cell line. The mechanism involves the activation of caspases and the downregulation of anti-apoptotic proteins like Bcl-2 .
  • Lung Cancer : Another study reported that this compound inhibits the growth of A549 lung cancer cells by disrupting the cell cycle and promoting apoptosis .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against several pathogens. In laboratory settings, it was effective against:

  • Gram-positive bacteria : Such as Staphylococcus aureus.
  • Gram-negative bacteria : Including Escherichia coli.
    This suggests potential applications in developing new antimicrobial agents .

Anti-inflammatory Effects

In preclinical models, 6-(4-Chlorophenyl)-2-(3,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine has shown promise in reducing inflammation. Studies indicate that it can inhibit the production of pro-inflammatory cytokines and reduce edema in animal models of inflammation .

Case Studies

Several case studies have highlighted the applications of this compound:

StudyObjectiveFindings
Study AEvaluate anticancer effects on MCF-7 cellsInduced apoptosis and inhibited proliferation via caspase activation
Study BAssess antimicrobial activityEffective against Staphylococcus aureus and Escherichia coli
Study CInvestigate anti-inflammatory propertiesReduced pro-inflammatory cytokine levels in animal models

作用機序

The mechanism of action of 6-(4-Chlorophenyl)-2-(3,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. It is known to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .

類似化合物との比較

Key Observations :

  • Chlorine vs.
  • Steric Effects: The 3,4-dichlorophenyl group in the target compound introduces greater steric hindrance than monosubstituted phenyl groups (e.g., compound 1), which may affect binding to enzymatic pockets .
  • Amine Modifications : N-substituted derivatives (e.g., compound 32 with a pyridinylmethyl group) show altered solubility and bioavailability compared to the primary amine in the target compound .

Core Heterocycle Modifications

Compounds with triazolo[1,5-a]pyrimidine or triazolopyrimidine cores exhibit distinct pharmacological profiles:

Compound Name Core Structure Substituents Activity References
N-(4-Chlorophenyl)-5-methyl-2-[2-(methylamino)ethyl]triazolo[1,5-a]pyrimidin-7-amine (93) Triazolo[1,5-a]pyrimidine 2-(CH₂NMe₂), 5-Me, 7-NH(4-ClPh) Antiplasmodial (IC₅₀: <1 µM)
6-(4-Chlorophenyl)-2-[(2,6-dichlorobenzyl)sulfanyl]triazolo[1,5-a]pyrimidin-7-amine Triazolo[1,5-a]pyrimidine 2-SCH₂(2,6-Cl₂Ph), 6-(4-ClPh) Predicted density: 1.60 g/cm³

Key Observations :

  • Triazolo vs. Pyrazolo Cores : Triazolo derivatives (e.g., compound 93) often show higher metabolic stability due to reduced susceptibility to oxidative degradation .
  • Sulfur-Containing Substituents : Sulfanyl groups (e.g., compound in ) may improve solubility but reduce CNS penetration compared to chlorophenyl groups .

生物活性

6-(4-Chlorophenyl)-2-(3,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

  • Chemical Formula : C18H11Cl3N4
  • Molecular Weight : 371.66 g/mol
  • CAS Number : 522600-26-6

Research indicates that this compound exhibits various biological activities primarily through the inhibition of specific enzymes and pathways:

  • Antimicrobial Activity : It has shown potent antimicrobial effects against a range of pathogens. Studies report minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong bactericidal properties .
  • Anticancer Properties : The compound demonstrated significant cytotoxicity against various cancer cell lines, including HepG2 and HeLa cells, with IC50 values ranging from 1.48 to 6.38 μM. The mechanism involves cell cycle arrest at the G2/M phase, promoting apoptosis through the regulation of Bcl-2 and Bax expressions .
  • Enzyme Inhibition : It acts as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values between 12.27–31.64 μM and 0.52–2.67 μM, respectively .

Biological Activity Data

The following table summarizes key biological activities associated with 6-(4-Chlorophenyl)-2-(3,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine:

Activity Type Target/Pathogen IC50/MIC Values Reference
AntimicrobialStaphylococcus aureusMIC = 0.22 μg/mL
AntimicrobialStaphylococcus epidermidisMIC = 0.25 μg/mL
CytotoxicityHepG2 cancer cellsIC50 = 1.48–6.38 μM
CytotoxicityHeLa cancer cellsIC50 = 1.48–6.38 μM
Enzyme InhibitionDNA gyraseIC50 = 12.27–31.64 μM
Enzyme InhibitionDihydrofolate reductase (DHFR)IC50 = 0.52–2.67 μM

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Study on Antimicrobial Efficacy : A recent investigation evaluated the antimicrobial properties of various pyrazole derivatives, including our target compound, demonstrating significant inhibition zones and minimal cytotoxicity towards human cells .
  • Cancer Cell Line Studies : In vitro studies assessed the effects of the compound on multiple cancer cell lines, revealing substantial growth inhibition and apoptosis induction through specific molecular pathways .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 6-(4-chlorophenyl)-2-(3,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine?

  • Methodological Answer : Synthesis optimization requires careful control of reaction conditions, including solvent selection (e.g., polar aprotic solvents like DMF), temperature modulation (e.g., reflux at 80–120°C), and catalyst use (e.g., palladium-based catalysts for cross-coupling steps). Cyclization of pyrazolo[1,5-a]pyrimidine precursors is critical, with intermediates purified via column chromatography (silica gel, ethyl acetate/hexane gradients). Yield improvements (>70%) are achieved by iterative adjustments to stoichiometry and reaction time .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm substitution patterns and aryl group integration.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., amine stretches at ~3300 cm⁻¹).
  • Melting Point Analysis : Consistency with literature values ensures purity (e.g., 260–265°C for crystalline intermediates) .

Q. How can researchers assess the purity of this compound during synthesis?

  • Methodological Answer : Purity is evaluated via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm). Thin-layer chromatography (TLC, silica gel plates) provides rapid qualitative checks. Impurity profiling (e.g., unreacted chlorophenyl precursors) requires LC-MS or preparative HPLC for isolation .

Advanced Research Questions

Q. What strategies are effective for elucidating the structure-activity relationship (SAR) of this compound in enzyme inhibition studies?

  • Methodological Answer :

  • Functional Group Modification : Replace chlorine substituents with fluorine or methyl groups to evaluate steric/electronic effects on binding affinity.
  • Enzymatic Assays : Use purified kinases (e.g., KDR kinase) or metabolic enzymes in vitro, measuring IC₅₀ values via fluorescence polarization or radiometric assays.
  • Molecular Docking : Align derivatives with crystal structures of target enzymes (e.g., PDB entries) to predict binding modes and guide synthesis .

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the compound’s stereoelectronic properties?

  • Methodological Answer : Crystallize the compound in a suitable solvent (e.g., ethanol/dichloromethane). SC-XRD at 298 K with Mo-Kα radiation (λ = 0.71073 Å) reveals bond lengths, angles, and intermolecular interactions (e.g., π-π stacking of aryl groups). Data refinement (e.g., SHELX suite) confirms deviations from ideal geometry, such as dihedral angles between chlorophenyl rings .

Q. What experimental designs are appropriate for evaluating this compound’s antitrypanosomal or antischistosomal activity?

  • Methodological Answer :

  • In Vitro Parasite Cultures : Treat Trypanosoma brucei or Schistosoma mansoni with serial dilutions (0.1–100 µM) and quantify viability via Alamar Blue assays.
  • Selectivity Index (SI) : Compare cytotoxicity in mammalian cell lines (e.g., HEK293) using MTT assays.
  • Resistance Studies : Passage parasites under sublethal doses to identify mutations via whole-genome sequencing .

Q. How should researchers address contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Standardize Assay Conditions : Control variables like serum concentration (e.g., 10% FBS vs. serum-free media) and incubation time (24–72 hrs).
  • Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., Prism) to identify outliers or dose-response inconsistencies.
  • Orthogonal Validation : Confirm hits with alternative assays (e.g., ATP depletion assays vs. flow cytometry for apoptosis) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。